2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone;hydrobromide
Description
2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone;hydrobromide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2.BrH/c1-17-7-9-18(10-8-17)15-26-21-5-3-4-6-22(21)27(24(26)25)16-23(28)19-11-13-20(29-2)14-12-19;/h3-14,25H,15-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBVFKFFAMNIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone;hydrobromide typically involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 2-nitrobenzaldehyde to form an intermediate, which is then reduced to the corresponding amine. This amine is then reacted with 4-methoxyacetophenone under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the enzyme FtsZ, which is crucial for bacterial cell division, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone
- 4-(4-methylphenyl)-2,2:6,2-terpyridine
Compared to these compounds, 2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone;hydrobromide is unique due to its specific structural features and the presence of both imino and methoxy groups, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
